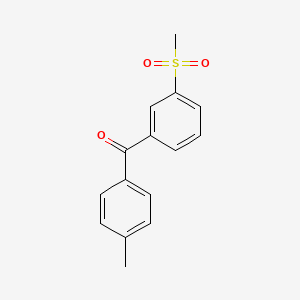

(3-Methanesulfonylphenyl)(4-methylphenyl)methanone

Description

(3-Methanesulfonylphenyl)(4-methylphenyl)methanone is a diaryl ketone featuring a 3-methanesulfonylphenyl group and a 4-methylphenyl group attached to a carbonyl carbon. The methanesulfonyl (SO₂Me) substituent is a strong electron-withdrawing group, while the 4-methylphenyl group is electron-donating due to the methyl substituent. The compound’s structure suggests unique reactivity patterns, influenced by the electronic and steric effects of its substituents.

Properties

IUPAC Name |

(4-methylphenyl)-(3-methylsulfonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)19(2,17)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPAHTLTXRNWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Methanesulfonylphenyl)(4-methylphenyl)methanone, also known as DMSM, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of DMSM is attributed to several mechanisms:

- Electrophilic Interactions : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.

- Cytokine Modulation : In vitro studies have shown that DMSM significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential anti-inflammatory properties.

- Binding Affinity : The compound's structural features allow it to interact with specific enzymes and receptors involved in disease pathways, although further research is needed to fully elucidate these interactions.

Biological Activities

DMSM has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that DMSM exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in drug development.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses positions DMSM as a potential therapeutic agent for inflammatory diseases.

- Anticancer Potential : Research indicates that DMSM may have activity against certain cancer cell lines, suggesting its utility in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Exhibits activity against specific pathogens | |

| Anti-inflammatory | Reduces TNF-α and IL-6 production | |

| Anticancer | Active against various cancer cell lines |

Case Study 1: Anti-inflammatory Mechanism

In a study involving human cell lines, DMSM was shown to significantly inhibit the production of pro-inflammatory cytokines. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation. The sulfonyl group enhances the compound's interaction with cellular proteins involved in inflammatory pathways.

Case Study 2: Anticancer Activity

DMSM was tested against several cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression. These findings warrant further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

- (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone (CAS 1097140-03-8): Replacing the 4-methylphenyl group with a 4-chlorophenyl group introduces a stronger electron-withdrawing effect (Cl vs. CH₃). This increases the compound’s polarity and may enhance its reactivity in nucleophilic aromatic substitution or electrophilic reactions. The chloro substituent also reduces solubility in nonpolar solvents compared to the methyl analog .

- (4-Methylphenyl)(phenyl)methanone (4-Methylbenzophenone): Lacking the methanesulfonyl group, this compound exhibits lower polarity and a simpler electronic profile. Its thermochemical data (e.g., enthalpy of vaporization: 72.0 kJ/mol) provide a baseline for comparing the impact of the SO₂Me group on physical properties like boiling point and solubility .

Steric and Positional Effects

- (3-Methylphenyl)phenyl methanone vs. (4-Methylphenyl)phenyl methanone: In hydrogenation studies, the ortho-methyl group in (3-methylphenyl)phenyl methanone caused steric hindrance, reducing conversion rates by ~15% compared to the para-methyl analog. This highlights the importance of substituent position: the meta-position of the SO₂Me group in the target compound may impose moderate steric effects while allowing electronic conjugation with the carbonyl .

Table 1: Key Properties of (3-Methanesulfonylphenyl)(4-methylphenyl)methanone and Analogs

*Calculated based on structural similarity to CAS 1097140-03-8 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.